![molecular formula C14H12N2S4 B14235717 Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis- CAS No. 501676-71-7](/img/structure/B14235717.png)
Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is a heterocyclic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- typically involves the reaction of thioamides with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of chloroacetaldehyde and thioformamide to form the thiazole ring. The reaction conditions often require the presence of a catalyst, such as zinc oxide nanoparticles, to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aldehydes, ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Applications De Recherche Scientifique
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, which can modulate the activity of enzymes and receptors in biological systems. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Bisthiazole: Compounds containing two thiazole rings connected by various linkers.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness
Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is unique due to its specific linker structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
501676-71-7 |
|---|---|
Formule moléculaire |
C14H12N2S4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[[4-(1,3-thiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-thiazole |
InChI |
InChI=1S/C14H12N2S4/c1-2-12(10-20-14-16-6-8-18-14)4-3-11(1)9-19-13-15-5-7-17-13/h1-8H,9-10H2 |
Clé InChI |
BKOJSSTWFOZTSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=CS2)CSC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


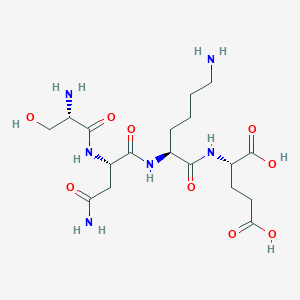
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
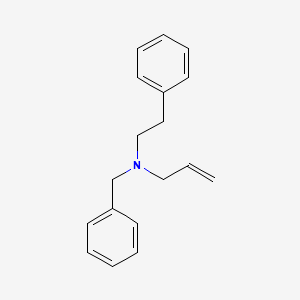

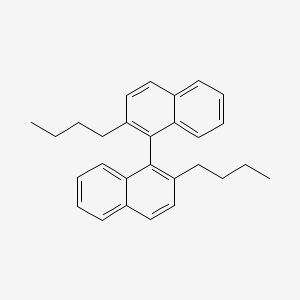
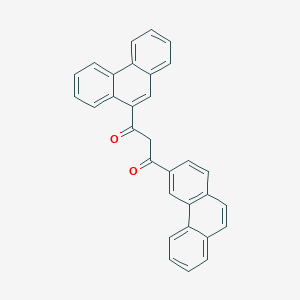
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
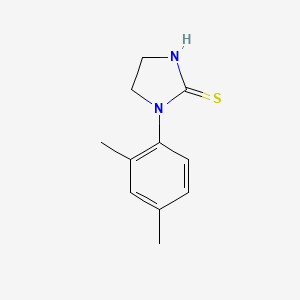
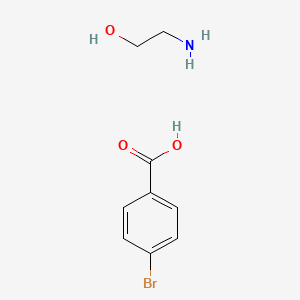
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
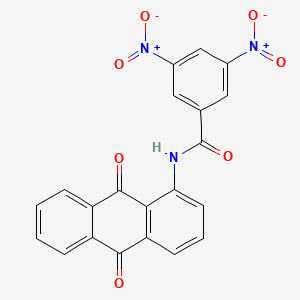
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
